

Application Note: Molecular Docking Simulation of Sulfamoyl Benzoic Acid Compounds

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Compound of Interest

Compound Name: 3-(Sulfamoylmethyl)benzoic acid

CAS No.: 1099184-83-4

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Abstract

Sulfamoyl benzoic acid derivatives represent a versatile chemical scaffold renowned for its role in the development of potent enzyme inhibitors.[1] This class of compounds is central to the mechanism of various clinical drugs, targeting enzymes such as carbonic anhydrases and aminopeptidases, which are implicated in pathologies ranging from glaucoma to cancer and autoimmune disorders.[2][3][4][5] Molecular docking is an indispensable computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a macromolecule (receptor). This application note provides a comprehensive, field-proven protocol for the molecular docking of sulfamoyl benzoic acid compounds, designed for researchers in drug discovery and computational biology. We will detail the entire workflow, from system preparation and simulation using AutoDock Vina to the critical steps of results analysis and protocol validation.

Scientific Background & Foundational Principles

The Sulfamoyl Benzoic Acid Scaffold

The sulfamoyl benzoic acid core structure is a key pharmacophore in medicinal chemistry. Its defining features—a benzoic acid group and a sulfonamide group—provide a robust framework for hydrogen bonding and other non-covalent interactions within a protein's active site.[1] The sulfonamide moiety (-SO₂NH₂) is a classic zinc-binding group, making these compounds particularly effective inhibitors of metalloenzymes like carbonic anhydrases (CAs).[3] By modifying the N-substituents on the sulfonamide and the substitution pattern on the phenyl ring, chemists can modulate the compound's selectivity, potency, and pharmacokinetic properties.[1][6]

Key Therapeutic Target: Human Carbonic Anhydrase II

For this protocol, we will use human Carbonic Anhydrase II (hCA II) as the model receptor. CAs are ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. hCA II is a well-characterized, high-activity isoform involved in various physiological processes. Its inhibition is a therapeutic strategy for treating glaucoma.[6] Numerous crystal structures of hCA II in complex with sulfonamide inhibitors are available in the Protein Data Bank (PDB), making it an excellent system for validating docking protocols.[7][8][9][10]

Principles of Molecular Docking

Molecular docking predicts how a ligand binds to a receptor by exploring various possible conformations (poses) of the ligand within the receptor's binding site. The process is governed by two key components:

- **Search Algorithm:** Systematically or stochastically explores the conformational space of the ligand and its orientation relative to the receptor.
- **Scoring Function:** A mathematical model that estimates the binding affinity (typically as a free energy of binding) for each generated pose.[11][12] A more negative score generally indicates a more favorable binding interaction.[13][14] AutoDock Vina, the software used in this protocol, employs an empirical scoring function that approximates the binding affinity in kcal/mol.[15][16]

Pre-computation: System Preparation

Scientific integrity in docking starts with meticulous preparation of the receptor and ligand structures. Garbage in, garbage out. The goal is to create biologically relevant, computationally clean input files.

Required Software and Resources

Software/Resource	Purpose	URL
RCSB Protein Data Bank (PDB)	Source for macromolecule 3D structures.	[Link]
DrugBank / PubChem	Database for ligand information and structures.	[Link] [17] [18] [19] [20] [21]
PyMOL	Molecular visualization.	[Link]
AutoDock Tools (MGLTools)	Receptor and ligand preparation (PDBQT file format).	[Link]
AutoDock Vina	The core docking engine.	[Link]
Open Babel	File format conversion.	[Link]

Macromolecule (Receptor) Preparation Protocol

Causality: The raw PDB file is not suitable for docking. It contains experimental artifacts (water molecules, co-solvents) and lacks information required by the scoring function (hydrogen atoms, partial charges). This protocol refines the structure to a state that is computationally and biologically sound.

- Obtain the Receptor Structure: Download the crystal structure of hCA II complexed with a known sulfonamide inhibitor. For this example, we will use PDB ID: 2WEJ. This structure contains a sulfamoyl benzoic acid derivative, which is ideal for our validation step.
- Clean the PDB File:
 - Load the 2WEJ.pdb file into AutoDock Tools (ADT).

- Remove Water Molecules: Water molecules are typically removed as their positions are often not well-resolved, and their inclusion dramatically increases computational complexity. Select and delete all HOH molecules.
- Isolate the Protein: The PDB file may contain multiple protein chains or other non-essential molecules. Retain only the protein chain of interest (Chain A in this case) and remove the co-crystallized ligand. We will save the original ligand separately for validation later.
- Prepare the Protein for Docking:
 - Add Hydrogens: The positions of hydrogen atoms are crucial for defining hydrogen bonds but are typically absent in X-ray crystal structures. In ADT, add all hydrogens, then select "Polar Only". AutoDock Vina's scoring function is a united-atom model, meaning it only explicitly considers polar hydrogens to define hydrogen bond donors and acceptors.[22]
 - Compute Charges: Assign Gasteiger charges. These partial atomic charges are necessary for calculating electrostatic interactions, a key component of the docking score.[23]
 - Assign Atom Types: Merge non-polar hydrogens and assign AD4 atom types. This step defines the properties of each atom for the scoring function.
 - Save as PDBQT: The final prepared receptor file should be saved in the PDBQT format (2WEJ_protein.pdbqt). This format is a standard PDB file with additional columns for partial charges (Q) and atom types (T).[23]

Ligand (Sulfamoyl Benzoic Acid) Preparation Protocol

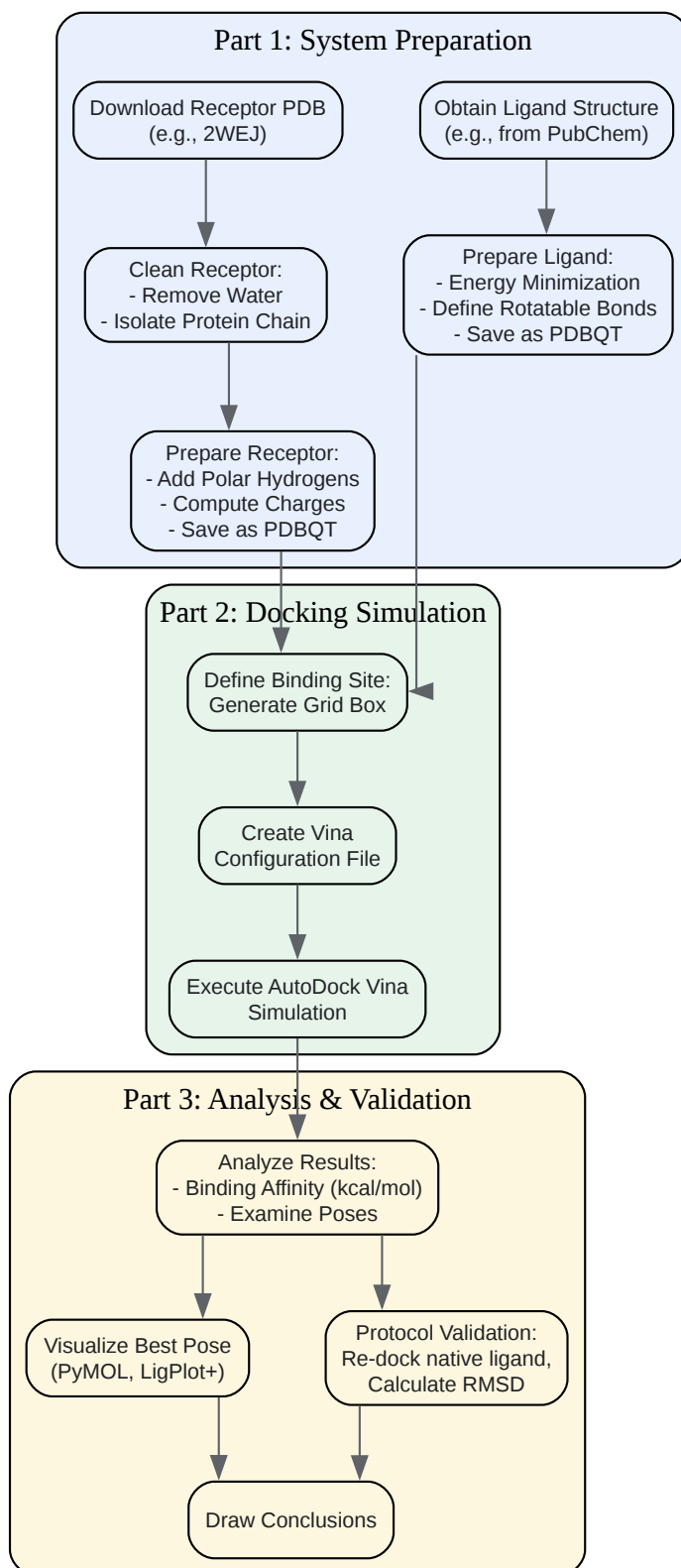
Causality: The ligand's 3D conformation, protonation state, and torsional flexibility must be correctly defined. An incorrect starting structure can lead to physically impossible binding poses.

- Obtain/Draw the Ligand Structure:
 - Draw the desired sulfamoyl benzoic acid derivative using a chemical sketcher like MarvinSketch or ChemDraw.
 - Alternatively, download the structure from a database like PubChem or DrugBank. For this example, we will use a generic 4-sulfamoylbenzoic acid.

- Generate 3D Coordinates and Optimize:
 - Convert the 2D drawing to a 3D structure.
 - Perform an energy minimization using a force field (e.g., MMFF94). This step ensures the ligand has a low-energy, stable conformation with realistic bond lengths and angles. This can be done using software like CHARMM-GUI's Ligand Reader & Modeler or Avogadro. [\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)
 - Save the optimized structure as a .mol2 or .pdb file.
- Prepare Ligand for Docking in ADT:
 - Load the optimized ligand .pdb file into ADT.
 - Detect Root and Torsions: The software will automatically detect the rotatable bonds. This is critical as it defines the ligand's flexibility during the docking simulation. Verify that the number of active torsions is reasonable.
 - Save as PDBQT: Save the final prepared ligand file in the PDBQT format (ligand.pdbqt).

The Molecular Docking Workflow

The following diagram illustrates the comprehensive workflow for a molecular docking simulation.



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Caption: End-to-end molecular docking workflow.

Protocol 1: Grid Box Generation and Simulation

Causality: The grid box defines the three-dimensional space where the docking algorithm will search for viable binding poses. A well-defined box, centered on the active site, focuses the computational effort, increasing efficiency and accuracy.

- Load Prepared Files: Open ADT and load the prepared receptor (2WEJ_protein.pdbqt) and ligand (ligand.pdbqt).
- Define the Grid Box:
 - Navigate to the "Grid" -> "Grid Box" menu.
 - A box will appear around the protein. Position this box to encompass the entire active site. A common strategy is to center the box on the location of the co-crystallized ligand from the original PDB file.
 - For hCA II (2WEJ), the active site is a distinct conical pocket containing the catalytic zinc ion. Ensure the box is large enough to allow for full rotational and translational movement of the ligand.
 - Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) in Ångstroms.

Parameter	Example Value (for 2WEJ)	Description
receptor	2WEJ_protein.pdbqt	Path to the prepared receptor file.
ligand	ligand.pdbqt	Path to the prepared ligand file.
center_x, y, z	15.0, 25.0, 5.0	Coordinates for the center of the grid box.
size_x, y, z	22.5, 22.5, 22.5	Dimensions of the grid box in Ångstroms.
exhaustiveness	8 (default)	Controls the thoroughness of the search. Higher values increase accuracy but also computation time.
out	output_poses.pdbqt	Path for the output file containing docked poses.

- Create a Configuration File: Create a text file (e.g., conf.txt) with the parameters from the table above.
- Run AutoDock Vina: Open a command-line terminal, navigate to your working directory, and execute the simulation:

Post-Docking Analysis and Protocol Validation

Protocol 2: Analysis of Docking Results

Causality: The raw output is a set of scores and coordinates. A systematic analysis is required to translate this data into scientifically meaningful insights about the ligand's binding potential and interaction mechanism.

- Examine the Log File (output_log.txt): This file contains a table of the top-ranked binding poses (usually 9 by default). The most important value is the binding affinity (in kcal/mol). The poses are ranked from best (most negative) to worst.

- Analyze Binding Affinity:
 - The binding affinity is an estimate of the Gibbs free energy of binding (ΔG). A more negative value suggests a stronger, more stable interaction.[12][14]
 - The estimated Inhibition Constant (K_i) can be calculated from the binding affinity and provides another metric for binding strength.[28][29]
- Visualize the Binding Poses:
 - Load the receptor (2WEJ_protein.pdbqt) and the output poses (output_poses.pdbqt) into PyMOL.
 - Examine the top-ranked pose (Mode 1). Analyze its orientation in the active site. Look for key interactions:
 - Does the sulfonamide group coordinate with the catalytic Zinc ion?
 - Are there hydrogen bonds with key active site residues (e.g., Thr199, Thr200)?
 - Are there hydrophobic or pi-stacking interactions?
 - Tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) can generate 2D diagrams of these interactions for clear visualization.

Protocol 3: Self-Validation via Re-Docking

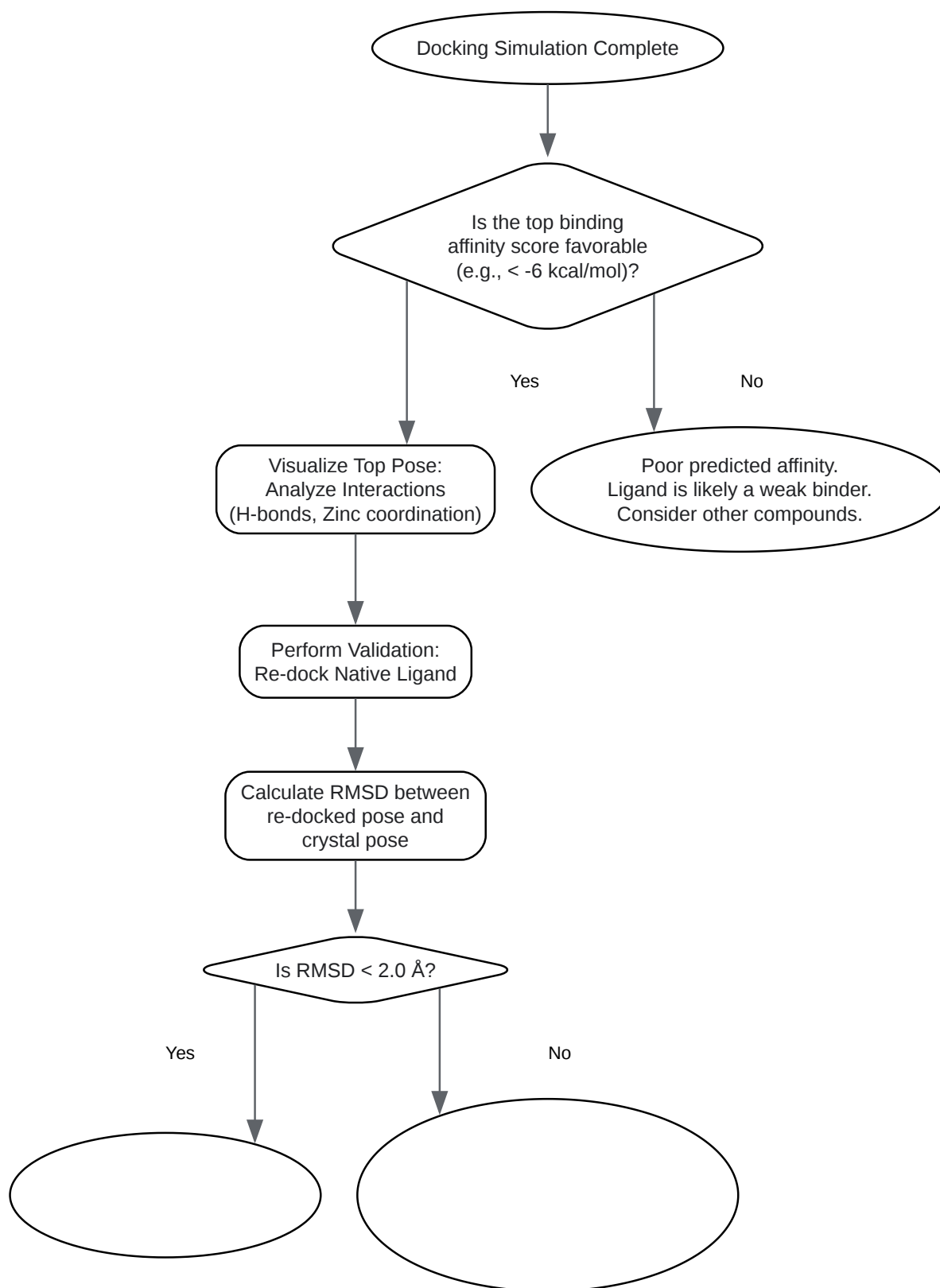
Causality: To trust your results with novel compounds, you must first prove that your protocol can accurately reproduce a known, experimentally determined binding mode. This is the cornerstone of a self-validating system.

- Prepare the Native Ligand: Extract the co-crystallized ligand from the original 2WEJ.pdb file. Prepare it using the same ligand preparation protocol to create native_ligand.pdbqt.
- Re-Dock the Native Ligand: Use the exact same grid box and Vina configuration to dock native_ligand.pdbqt into 2WEJ_protein.pdbqt.
- Calculate the Root Mean Square Deviation (RMSD):

- In PyMOL, load the original crystal structure (2WEJ.pdb) and the top-ranked pose from your re-docking simulation.
- Superimpose the protein backbones of the two structures.
- Calculate the RMSD between the heavy atoms of the co-crystallized native ligand and your top-ranked re-docked pose.
- Success Criterion: An RMSD value of $< 2.0 \text{ \AA}$ is generally considered a successful validation, indicating that your docking protocol can accurately predict the correct binding pose.[\[30\]](#)[\[31\]](#)[\[32\]](#)

Validation Metric	Result	Interpretation
Binding Affinity (Re-docked)	e.g., -9.5 kcal/mol	Should be a strong negative value.
RMSD vs. Crystal Pose	$< 2.0 \text{ \AA}$	Success: The protocol is validated.
RMSD vs. Crystal Pose	$> 2.0 \text{ \AA}$	Failure: Re-evaluate protocol (grid box size/location, software parameters). [33]

The following diagram outlines the logical flow for result validation.



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Caption: Decision workflow for docking result analysis and validation.

Conclusion and Outlook

This application note provides a robust and validated protocol for the molecular docking of sulfamoyl benzoic acid compounds against protein targets, using hCA II as an exemplar system. By following these detailed steps for system preparation, simulation, and rigorous validation, researchers can generate reliable predictions of ligand binding modes and affinities. These in silico results serve as a powerful hypothesis-generation tool, enabling the prioritization of compounds for synthesis and subsequent in vitro biological evaluation, thereby accelerating the drug discovery pipeline. Future steps should involve more computationally intensive methods like molecular dynamics (MD) simulations to assess the stability of the predicted protein-ligand complex over time.

References

- DrugBank - Wikipedia. (n.d.). Retrieved January 20, 2026, from [\[Link\]](#)
- PDBsum. (n.d.). Retrieved January 20, 2026, from [\[Link\]](#)
- Ali, S., et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. *RSC Advances*, 11(32), 19653-19666. Available at: [\[Link\]](#)
- Kim, S., et al. (2017). CHARMM-GUI ligand reader and modeler for CHARMM force field generation of small molecules. *Journal of Computational Chemistry*, 38(21), 1879–1886. Available at: [\[Link\]](#)
- DrugBank. bio.tools. (n.d.). Retrieved January 20, 2026, from [\[Link\]](#)
- CHARMM-GUI ligand reader and modeler for CHARMM force field generation of small molecules. Scilit. (n.d.). Retrieved January 20, 2026, from [\[Link\]](#)
- PDBsum - Wikipedia. (n.d.). Retrieved January 20, 2026, from [\[Link\]](#)
- DrugBank. Bioregistry. (n.d.). Retrieved January 20, 2026, from [\[Link\]](#)
- Wishart, D. S., et al. (2008). DrugBank: a knowledgebase for drugs, drug actions and drug targets. *Nucleic Acids Research*, 36(Database issue), D901–D906. Available at: [\[Link\]](#)

- Laskowski R. A. (2001). PDBsum: summaries and analyses of PDB structures. *Nucleic Acids Research*, 29(1), 221–222. Available at: [\[Link\]](#)
- Protein Structure Databases: RCSB Protein Data bank (PDB), PDBsum & PDBe. (n.d.). Retrieved January 20, 2026, from [\[Link\]](#)
- PDBsum. Database Commons. (n.d.). Retrieved January 20, 2026, from [\[Link\]](#)
- Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. Available at: [\[Link\]](#)
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. *Journal of Computational Chemistry*, 31(2), 455–461. Available at: [\[Link\]](#)
- Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. Available at: [\[Link\]](#)
- Lee, J., et al. (2017). CHARMM-GUI ligand reader and modeler for CHARMM force field generation of small molecules. PubMed. Available at: [\[Link\]](#)
- Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved January 20, 2026, from [\[Link\]](#)
- Frequently Asked Questions — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved January 20, 2026, from [\[Link\]](#)
- CHARMM-GUI ligand reader and modeler for CHARMM force field generation of small molecules | Request PDF. (2017). ResearchGate. Available at: [\[Link\]](#)
- AutoDock Vina Manual. (2020). The Scripps Research Institute. Available at: [\[Link\]](#)
- A New Scoring Function for Molecular Docking Based on AutoDock and AutoDock Vina. (2015). *Current Drug Discovery Technologies*. Available at: [\[Link\]](#)
- Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Available at: [\[Link\]](#)
- DrugBank. Database Commons. (n.d.). Retrieved January 20, 2026, from [\[Link\]](#)

- Abdoli, M., et al. (2019). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. *Molecules*, 24(23), 4292. Available at: [\[Link\]](#)
- Smith, R. D., et al. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. *Journal of Chemical Information and Modeling*, 50(6), 1033–1041. Available at: [\[Link\]](#)
- Angeli, A., et al. (2021). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. *Molecules*, 26(11), 3326. Available at: [\[Link\]](#)
- What is the scoring function that AutoDock Vina uses?. (2013). ResearchGate. Available at: [\[Link\]](#)
- Diller, D. J., & Merz, K. M., Jr. (2002). Validation Studies of the Site-Directed Docking Program LibDock. *Journal of Chemical Information and Computer Sciences*, 42(5), 1073–1079. Available at: [\[Link\]](#)
- 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. (2022). ResearchGate. Available at: [\[Link\]](#)
- Mpakali, A., et al. (2021). A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition. *Scientific Reports*, 11(1), 1-13. Available at: [\[Link\]](#)
- Bioinformatics online. (2020). Autodock Results Analysis. YouTube. Available at: [\[Link\]](#)
- Khan, M., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. *Journal of Biomolecular Structure & Dynamics*, 39(12), 4399–4410. Available at: [\[Link\]](#)
- CHARMM-GUI. (2020). Ligand Reader & Modeler Tutorial 3 - Building Ligand Structures with Chemical Modification. YouTube. Available at: [\[Link\]](#)
- Molecular docking protocol validation. (2022). ResearchGate. Available at: [\[Link\]](#)

- Docking validation RMSD over 3, How can I fix it?. (2021). Matter Modeling Stack Exchange. Available at: [\[Link\]](#)
- The Bioinformatics Coach. (2023). How to Interpret Docking Scores with Precision. YouTube. Available at: [\[Link\]](#)
- Binding free energy analysis of protein-protein docking model structures by evERdock. (2018). AIP Publishing. Available at: [\[Link\]](#)
- Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (2023). MDPI. Available at: [\[Link\]](#)
- Mincione, F., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. *Bioorganic & Medicinal Chemistry Letters*, 11(13), 1787–1791. Available at: [\[Link\]](#)
- How I can analyze and present docking results?. (2020). Matter Modeling Stack Exchange. Available at: [\[Link\]](#)
- Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. (2022). PubMed Central. Available at: [\[Link\]](#)
- How to interpret the affinity in a protein docking - ligand. (2021). Matter Modeling Stack Exchange. Available at: [\[Link\]](#)
- Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Available at: [\[Link\]](#)
- El-Gohary, N., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. *European Journal of Medicinal Chemistry*, 222, 113576. Available at: [\[Link\]](#)
- Docking and Ligand Binding Affinity: Uses and Pitfalls. (2015). Science and Education Publishing. Available at: [\[Link\]](#)

- Binding affinity (Ki) using molecular docking. (n.d.). ResearchGate. Available at: [\[Link\]](#)
- Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. (2020). Semantic Scholar. Available at: [\[Link\]](#)

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Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 5. A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 6. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PDBsum [pdg.cnb.uam.es]
- 8. PDBsum - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Protein Structure Databases: PDB, PDBe & PDBsum [proteinstructures.com]
- 11. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 12. Docking and Ligand Binding Affinity: Uses and Pitfalls [pubs.sciepub.com]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]

- [15. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [16. researchgate.net \[researchgate.net\]](#)
- [17. DrugBank - Wikipedia \[en.wikipedia.org\]](#)
- [18. bio.tools \[bio.tools\]](#)
- [19. Bioregistry - DrugBank \[bioregistry.io\]](#)
- [20. DrugBank: a knowledgebase for drugs, drug actions and drug targets - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [21. DrugBank - Database Commons \[ngdc.cncb.ac.cn\]](#)
- [22. Frequently Asked Questions — Autodock Vina 1.2.0 documentation \[autodock-vina.readthedocs.io\]](#)
- [23. indico4.twgrid.org \[indico4.twgrid.org\]](#)
- [24. scispace.com \[scispace.com\]](#)
- [25. CHARMM-GUI ligand reader and modeler for CHARMM force field generation of small molecules | Scilit \[scilit.com\]](#)
- [26. CHARMM-GUI ligand reader and modeler for CHARMM force field generation of small molecules - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [27. researchgate.net \[researchgate.net\]](#)
- [28. m.youtube.com \[m.youtube.com\]](#)
- [29. researchgate.net \[researchgate.net\]](#)
- [30. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [31. pubs.acs.org \[pubs.acs.org\]](#)
- [32. researchgate.net \[researchgate.net\]](#)
- [33. mattermodeling.stackexchange.com \[mattermodeling.stackexchange.com\]](#)
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